4-Chloro-5,8-difluoro-2-phenylquinoline
Description
Significance of the Quinoline (B57606) Core in Contemporary Chemical and Biological Research
The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its rigid structure and the presence of a nitrogen atom provide a unique combination of features that allow for diverse biological activities and tunable electronic properties.
The significance of the quinoline core is underscored by its presence in a wide array of approved drugs and biologically active compounds. These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
Antimalarial agents: The quinoline core is famously the backbone of quinine (B1679958) and synthetic antimalarials like chloroquine (B1663885).
Anticancer agents: Certain quinoline-based compounds have shown potent activity against various cancer cell lines.
Antibacterial agents: The fluoroquinolone class of antibiotics, characterized by a fluorine-substituted quinoline ring, are widely used to treat bacterial infections.
Antiviral agents: Research has explored quinoline derivatives for their potential to inhibit viral replication, including against HIV. guidechem.com
Kinase inhibitors: The quinoline scaffold can be functionalized to target specific kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer.
The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with biological targets.
Rationale for the Specific Substitution Pattern in 4-Chloro-5,8-difluoro-2-phenylquinoline
The specific arrangement of substituents in this compound is a deliberate design choice aimed at modulating its chemical and biological properties. Each substituent plays a distinct role:
2-Phenyl Group: The presence of a phenyl group at the 2-position of the quinoline ring can contribute to the molecule's biological activity through several mechanisms. It can engage in π-π stacking interactions with aromatic residues in the binding sites of proteins and enzymes. Furthermore, the phenyl ring provides a large, hydrophobic surface that can enhance binding to target proteins.
4-Chloro Group: The chlorine atom at the 4-position is a key functional group. It is an electron-withdrawing group that can influence the electron density of the quinoline ring system, thereby affecting its reactivity and interaction with biological targets. The 4-chloro substituent is also a versatile synthetic handle, allowing for further chemical modifications through nucleophilic substitution reactions. This enables the generation of a library of derivatives with diverse functionalities.
5,8-Difluoro Groups: The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance their pharmacological profiles. The fluorine atoms at positions 5 and 8 of the quinoline core can:
Increase metabolic stability: Fluorine can block sites of metabolic oxidation, leading to a longer biological half-life.
Enhance binding affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.
Modulate lipophilicity: The introduction of fluorine can alter the molecule's solubility and ability to cross biological membranes.
While specific research data on the biological activity of this compound is not widely available in publicly accessible literature, the rationale for its design suggests its potential as an intermediate in the synthesis of more complex molecules or as a candidate for screening in various biological assays. The combination of these specific substituents on the privileged quinoline scaffold makes it a compound of significant interest for further investigation in chemical and biological research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1156277-43-8 |
|---|---|
Molecular Formula |
C15H8ClF2N |
Molecular Weight |
275.68 g/mol |
IUPAC Name |
4-chloro-5,8-difluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H8ClF2N/c16-10-8-13(9-4-2-1-3-5-9)19-15-12(18)7-6-11(17)14(10)15/h1-8H |
InChI Key |
IVQQCUKTRVXMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)Cl)F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Chloro 5,8 Difluoro 2 Phenylquinoline
Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline ring system, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In 4-Chloro-5,8-difluoro-2-phenylquinoline, the nitrogen atom in the quinoline ring, along with the fluorine atoms, withdraws electron density, making the ring electrophilic and prone to attack by nucleophiles.
The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic displacement. nih.gov This heightened reactivity is a well-documented characteristic of 4-chloroquinolines. mdpi.comresearchgate.net The carbon at the 4-position is attacked by a nucleophile, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product. nih.gov This process is generally favored over substitution at other positions. nih.gov
A wide array of nucleophiles can be employed to displace the C-4 chlorine, leading to a variety of 4-substituted quinoline derivatives. These reactions are fundamental in the synthesis of biologically active molecules. nih.govmdpi.com Common nucleophiles include:
Amines: Primary and secondary amines react readily to form 4-aminoquinoline (B48711) derivatives. These reactions can be performed under various conditions, including conventional heating, sometimes with the aid of a base or an acid catalyst, as well as under microwave or ultrasound irradiation. nih.gov
Thiols: Thiolates are effective nucleophiles for displacing the 4-chloro substituent, yielding 4-thioether derivatives. mdpi.com
Hydrazines: Reaction with hydrazine (B178648) results in the formation of 4-hydrazinoquinolines. mdpi.comresearchgate.net
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group at the C-4 position, which can be a precursor for other functionalities. mdpi.comresearchgate.net
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C-4 Position of Chloroquinolines Data inferred from reactions on analogous chloroquinoline systems.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Primary/Secondary Amine | R¹R²NH | 4-Aminoquinoline | Heat, often with base (e.g., K₂CO₃, Et₃N) or acid catalyst nih.gov |
| Thiol | R-SH | 4-(Alkyl/Aryl)thioquinoline | Base (e.g., NaH, K₂CO₃) in a polar solvent |
| Hydrazine | N₂H₄·H₂O | 4-Hydrazinoquinoline | Reflux in an alcoholic solvent researchgate.net |
| Azide | NaN₃ | 4-Azidoquinoline | Polar aprotic solvent (e.g., DMF, DMSO) researchgate.net |
| Alkoxide | R-ONa | 4-Alkoxyquinoline | Corresponding alcohol as solvent |
The presence of two fluorine atoms at the C-5 and C-8 positions has a profound impact on the reactivity of the quinoline ring. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect. This effect significantly decreases the electron density of the entire aromatic system, thereby activating it towards nucleophilic attack. nih.gov The rate of SNAr reactions is known to increase with the presence of electron-withdrawing groups, as they stabilize the negatively charged intermediate formed during the reaction. libretexts.org
In the case of this compound, the fluorine atoms at C-5 and C-8 work in concert with the ring nitrogen to make the C-4 position exceptionally electrophilic. This enhanced electrophilicity facilitates the attack by nucleophiles and lowers the activation energy for the substitution reaction, often allowing for milder reaction conditions compared to non-fluorinated analogues.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) on the quinoline nucleus is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the heterocyclic nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.org When such reactions do occur, they preferentially take place on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. quimicaorganica.org
In unsubstituted quinoline, electrophilic attack occurs predominantly at the C-5 and C-8 positions. quimicaorganica.org However, in this compound, these positions are blocked by fluorine atoms. The remaining positions on the carbocyclic ring (C-6 and C-7) are influenced by the directing effects of the existing substituents. The fluorine atoms are deactivating but ortho-, para-directing. The C-4 chloro substituent and the C-2 phenylquinoline moiety also exert deactivating effects on the carbocyclic ring. Consequently, electrophilic substitution on the difluorinated quinoline core is expected to be difficult and may require harsh reaction conditions. If substitution does occur, it would likely be directed to the C-6 or C-7 position, though regioselectivity may be poor.
Transformations Involving the Phenyl Substituent
The phenyl group at the C-2 position is also susceptible to electrophilic aromatic substitution. The quinoline ring system acts as an electron-withdrawing group, thus deactivating the attached phenyl ring towards electrophilic attack. As a deactivating group, it will direct incoming electrophiles to the meta-positions of the phenyl ring.
Typical electrophilic aromatic substitution reactions that could be performed on the phenyl substituent include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3'- or 5'-position of the phenyl ring.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would lead to meta-halogenated products.
Sulfonation: Treatment with fuming sulfuric acid would install a sulfonic acid group at a meta-position.
Friedel-Crafts Reactions: Both alkylation and acylation are possible but would be sluggish due to the deactivating effect of the quinoline core.
Transition Metal-Catalyzed Coupling Reactions
The carbon-chlorine bond at the C-4 position serves as an excellent handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. Palladium-based catalysts are most commonly employed for these transformations. mdpi.com
Key coupling reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is a highly versatile method for creating a new C-C bond at the C-4 position, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. nih.govingentaconnect.com
Heck Reaction: The Heck reaction couples the chloroquinoline with an alkene to form a new substituted alkene at the C-4 position. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds. wikipedia.org It allows for the coupling of the C-4 position with a wide range of primary and secondary amines, amides, or carbamates, providing a powerful alternative to classical SNAr for the synthesis of 4-aminoquinolines, often under milder conditions and with broader substrate scope. nih.govacsgcipr.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C-4 position and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
Table 2: Potential Transition Metal-Catalyzed Coupling Reactions Data inferred from reactions on analogous chloroquinoline and chloroquinoxaline systems.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) nih.gov | 4-Aryl/Alkyl-quinoline |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base wikipedia.org | 4-Alkenyl-quinoline |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) nih.gov | 4-Amino-quinoline |
| Sonogashira | Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) nih.gov | 4-Alkynyl-quinoline |
Functional Group Interconversions
Beyond direct substitution and coupling reactions at the C-4 position, this compound can undergo various functional group interconversions (FGIs). These transformations can modify the initial structure or alter functional groups introduced in previous steps.
Examples of potential functional group interconversions include:
Dechlorination: The C-4 chlorine atom can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or by using other reducing agents, to yield 5,8-difluoro-2-phenylquinoline.
Reduction of Nitro Groups: If a nitro group is introduced onto the phenyl ring (as described in section 3.3), it can be readily reduced to a primary amine using standard conditions, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This amino group can then be further functionalized.
Transformations of Introduced Groups: Functional groups introduced via coupling reactions can be further modified. For example, an alkyne introduced via Sonogashira coupling could undergo hydration to form a ketone or be reduced to an alkene or alkane. An amino group introduced via Buchwald-Hartwig amination could be acylated, alkylated, or diazotized.
These interconversions add another layer of synthetic versatility, allowing the molecule to be tailored for specific applications by strategically modifying its peripheral functionality.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 5,8 Difluoro 2 Phenylquinoline and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific experimental NMR data for 4-Chloro-5,8-difluoro-2-phenylquinoline could be located.
Detailed ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, are not available in the searched resources.
Specific ¹³C NMR chemical shift and coupling constant data for this compound were not found.
Experimental ¹⁹F NMR data for this compound is not publicly available.
A detailed analysis using 2D NMR techniques such as COSY, HSQC, and HMBC for this compound could not be performed due to the absence of primary spectral data.
Infrared (IR) Spectroscopy
Specific IR absorption frequencies and their corresponding vibrational modes for this compound are not documented in the available literature.
Mass Spectrometry (MS) Techniques
The mass spectrum and detailed fragmentation analysis of this compound are not available in the searched databases.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a cornerstone technique for the unambiguous identification of organic molecules by providing a highly accurate mass measurement of the parent ion and its fragments. For this compound, the exact mass can be calculated based on its elemental composition (C₁₅H₈ClF₂N). This precise mass allows for the determination of its molecular formula, distinguishing it from other compounds with the same nominal mass.
In the analysis of halogenated compounds, the isotopic distribution pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio libretexts.org. The presence of a chlorine atom in this compound would result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak libretexts.org.
HRMS data for analogous structures, such as 2-phenylquinoline-4-carboxylic acid derivatives, have been reported with high accuracy, confirming their elemental compositions. For instance, the calculated mass for the [M+H]⁺ ion of 2-(4-chlorophenyl)quinoline-4-carboxylic acid (C₁₆H₁₀ClNO₂) was 284.04336, with an observed mass of 284.04630 nih.gov. Similarly, for 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate (C₁₈H₁₃ClFNO₂), the calculated m/z for the [M+H]⁺ ion was 330.0692, and the found value was 330.0697 mdpi.com. These examples underscore the power of HRMS in confirming the molecular formulas of halogenated quinoline (B57606) derivatives.
Table 1: Representative HRMS Data for Analogous Quinolines
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | C₁₆H₁₀ClNO₂ | 284.04336 | 284.04630 | nih.gov |
| 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid | C₁₇H₁₀F₃NO₂ | 318.06972 | 318.07202 | nih.gov |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 3-methylbenzoate | C₁₉H₁₆FNO₂ | 310.1238 | 310.1243 | mdpi.com |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 | mdpi.com |
| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate | C₁₈H₁₃ClFNO₂ | 330.0692 | 330.0697 | mdpi.com |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly documented, analysis of related structures offers valuable insights into its likely solid-state conformation.
The crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, a fluorinated quinoline analogue, was determined by X-ray single-crystal diffraction, confirming its molecular structure mdpi.com. In the crystal structures of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, which contain fused heterocyclic systems, the phenyl ring is often observed to be nearly perpendicular to the plane of the heterocyclic moiety mdpi.com. For instance, in one such structure, the twist angles between the phenyl ring and the triazole and indole moieties were 83.71° and 86.57°, respectively mdpi.com. This suggests that the 2-phenyl group in this compound is also likely to be significantly twisted relative to the quinoline ring system.
In a study of 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, X-ray diffraction revealed a monoclinic crystal system with the space group P2₁/c researchgate.net. The analysis of intermolecular interactions in the crystal lattice often reveals the presence of hydrogen bonds and π-π stacking interactions that stabilize the crystal packing.
Table 2: Crystallographic Data for an Analogous Heterocyclic Compound
| Parameter | Value |
| Compound | 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.8975(2) |
| b (Å) | 11.6546(4) |
| c (Å) | 11.0648(3) |
| β (°) | 105.212(2) |
| V (ų) | 982.74(5) |
| Z | 4 |
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule and is highly sensitive to the extent of conjugation and the presence of various functional groups. The 2-phenylquinoline (B181262) core of the target compound is expected to be chromophoric and potentially fluorescent.
The unsubstituted 2-phenylquinoline has a maximum UV absorption (λmax) at 258 nm guidechem.com. The introduction of substituents on the quinoline and phenyl rings can lead to shifts in the absorption and emission maxima. For instance, studies on 5-phenylisoindolo[2,1-a]quinoline derivatives have shown that their absorption and fluorescence spectra are influenced by the nature of the substituents nih.gov. While some derivatives exhibited only slight differences in their maximum absorption wavelengths (468–494 nm), their fluorescence spectra and quantum yields varied significantly nih.gov.
The UV-Vis and fluorescence properties of various substituted quinolines have been investigated. In general, extended π-conjugated systems, such as those in phenyl-substituted quinolines, tend to show absorption at longer wavelengths (bathochromic shift) and often exhibit fluorescence. The solvent environment can also play a crucial role in the photophysical properties of these molecules. The stability of zinc(II) complexes with substituted phenyl-terpyridine ligands, which are structurally related to phenyl-quinolines, was monitored by UV-Vis spectroscopy, demonstrating the utility of this technique in solution-state characterization nih.gov.
Table 3: Photophysical Data for Analogous Phenyl-Substituted Heterocycles
| Compound | Maximum Absorption (λmax, nm) | Maximum Emission (λmax, nm) | Quantum Yield (Φ) | Reference |
| 2-Phenylquinoline | 258 | Not Reported | Not Reported | guidechem.com |
| 5-Phenylisoindolo[2,1-a]quinoline derivative (2c) | 468-494 | Not Reported | 0.0018-0.012 (for derivatives) | nih.gov |
| Fluoro-substituted 5-phenylisoindolo[2,1-a]quinoline (2b) | 468-494 | Not Reported | ~3 times that of 2c | nih.gov |
Computational Chemistry and Molecular Modeling of 4 Chloro 5,8 Difluoro 2 Phenylquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies employing methods like Density Functional Theory (DFT) for 4-Chloro-5,8-difluoro-2-phenylquinoline have not been identified in the surveyed literature.
Electronic Structure and Molecular Orbital Analysis
A comprehensive analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps for this compound, is not available in published research. Such studies would be crucial for predicting the molecule's reactivity and intermolecular interaction capabilities.
Spectroscopic Property Prediction
There are no found studies detailing the in silico prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound. These predictions are vital for complementing experimental data and confirming molecular structures.
Molecular Dynamics Simulations
No literature detailing molecular dynamics (MD) simulations for this compound could be located. MD simulations would provide valuable insights into the conformational dynamics of the molecule and its interactions with solvent environments or biological macromolecules over time.
In Silico Reactivity and Mechanistic Pathway Predictions
Detailed computational predictions regarding the reactivity of this compound, including potential metabolic pathways or degradation mechanisms, are absent from the available scientific record. Such predictive studies are instrumental in drug discovery and environmental impact assessments.
Ligand-Protein Docking Studies in the Context of Biological Targets
While numerous quinoline (B57606) derivatives have been the subject of ligand-protein docking studies to explore their potential as therapeutic agents, no specific docking analyses for this compound against any biological target have been published. These computational methods are essential for predicting binding affinities and interaction modes with proteins, thereby guiding the design of new drugs.
Exploration of Biological Activities and Mechanistic Pathways of 4 Chloro 5,8 Difluoro 2 Phenylquinoline and Its Derivatives
In Vitro Antimicrobial Research
Derivatives of the quinoline (B57606) core structure have demonstrated considerable efficacy against a wide range of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Fluoroquinolones, a major class of antibacterial agents, have been a focus of synthetic modification to enhance potency and overcome resistance. nih.gov Research into novel N-1 substituents for quinolones has led to the synthesis of compounds with powerful antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov
One notable derivative, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has shown exceptionally potent activity. nih.gov This compound demonstrated significantly greater potency than trovafloxacin (B114552) against clinical isolates, being 30 times more effective against Streptococcus pneumoniae and 128 times more effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Structure-activity relationship (SAR) studies have indicated that the combination of a 1-(5-amino-2,4-difluorophenyl) group, a 7-(azetidin-1-yl) group, and an 8-chloro (or bromo/methyl) group is crucial for this high level of antibacterial activity. nih.gov
Table 1: Antibacterial Activity of a Potent 8-Chloroquinolone Derivative
| Bacterial Strain | Comparative Potency vs. Trovafloxacin |
|---|---|
| Streptococcus pneumoniae | 30x more potent |
Antifungal Research
Fluorinated quinoline analogs have also been investigated for their antifungal properties. A series of new derivatives synthesized from tebufloquin (B3424904) as a lead compound exhibited promising activity against various fungal pathogens when tested at a concentration of 50 µg/mL. nih.gov
Several of these compounds showed good to moderate activity against a range of fungi. For instance, certain derivatives displayed moderate activity (40-60% inhibition) against Alternaria solani and Pyricularia oryzae. nih.gov Notably, one compound's inhibition rate against Phytophthora capsici reached 58.1%, equivalent to the positive control, tebufloquin. nih.gov Furthermore, some analogs exhibited superior activity against specific fungi compared to the control. For example, compounds 2b, 2e, 2f, 2k, and 2n demonstrated activity greater than 80% against Sclerotinia sclerotiorum, surpassing tebufloquin's 75.0% inhibition. nih.gov Similarly, against Rhizoctonia solani, compound 2g showed 80.8% inhibition, which was higher than the control's 69.7%. nih.gov
Table 2: Antifungal Activity of Selected Fluorinated Quinoline Analogs (at 50 µg/mL)
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| 2f | Phytophthora capsici | 58.1% |
| Tebufloquin (Control) | Phytophthora capsici | 58.1% |
| 2e, 2j | Fusarium oxysporum | 45% |
| Tebufloquin (Control) | Fusarium oxysporum | 42.9% |
| 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80% |
| Tebufloquin (Control) | Sclerotinia sclerotiorum | 75.0% |
| 2g | Rhizoctonia solani | 80.8% |
| Tebufloquin (Control) | Rhizoctonia solani | 69.7% |
| 2n | Botrytis cinerea | 57.7% |
Antituberculosis Investigations
The quinoline skeleton is also a key feature in compounds investigated for activity against Mycobacterium tuberculosis. Halogenated 8-hydroxyquinolines have been a particular focus. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good in vitro antituberculosis activity against both standard strains and clinical isolates, including multidrug-resistant strains. nih.gov
Studies have shown that the Minimum Inhibitory Concentrations (MICs) for cloxyquin against 150 clinical isolates of M. tuberculosis ranged from 0.062 to 0.25 µg/ml. nih.gov The MIC50 and MIC90—the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively—were found to be 0.125 and 0.25 µg/ml. nih.gov This indicates consistent activity across a large number of clinical strains.
Table 3: In Vitro Antituberculosis Activity of Cloxyquin
| Parameter | Value (µg/mL) |
|---|---|
| MIC Range | 0.062 - 0.25 |
| MIC50 | 0.125 |
Mechanistic Studies on Microbial Targets (e.g., DNA Gyrase Inhibition)
The antibacterial action of many fluoroquinolone derivatives is attributed to their inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. nih.gov This enzyme is a type II topoisomerase that introduces negative supercoils into DNA.
Research on a series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acid derivatives confirmed their role as potent inhibitors of E. coli DNA gyrase. nih.gov Molecular docking studies have further elucidated the interaction between these compounds and the DNA gyrase enzyme, supporting the inhibition assay results and providing a molecular basis for their antibacterial potency. nih.gov The strained conformation induced by steric hindrance from substituents at the C-8 position, such as a chloro group, is believed to be a key factor for the potent antibacterial activity of some quinolone derivatives. nih.gov
In Vitro Antineoplastic Investigations
Beyond their antimicrobial effects, quinoline derivatives have emerged as a promising class of compounds for anticancer research, primarily due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Enzyme Inhibition Studies (e.g., Histone Deacetylases - HDACs, Topoisomerase II, VEGFR-2)
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov Novel HDAC inhibitors have been developed by incorporating a 2-substituted phenylquinoline-4-carboxylic acid group into the "cap" moiety of the inhibitor structure. nih.govnih.gov This design aims to form strong hydrophobic interactions within the active site of the HDAC enzyme. nih.gov
In one study, synthesized compounds with hydroxamic acid or hydrazide zinc-binding groups were tested for their inhibitory activity. Certain derivatives exhibited significant selectivity for HDAC3 over other isoforms like HDAC1, 2, and 6. nih.govnih.gov This isoform selectivity is considered advantageous as it may lead to improved therapeutic specificity and better safety profiles. nih.gov
Topoisomerase II Inhibition: DNA topoisomerases are vital enzymes that manage the topological state of DNA and are established targets for cancer chemotherapy. mdpi.com Topoisomerase II (topo II) inhibitors interfere with the enzyme's function, leading to DNA damage and apoptosis in rapidly dividing cancer cells. mdpi.commdpi.com
Novel series of pyrazolo[4,3-f]quinolines have been designed and synthesized as potential anticancer agents targeting topoisomerases. In one investigation, a derivative, compound 2E, was found to be a highly active inhibitor of topo IIα, preventing 88.3% of the enzyme's catalytic activity, which was comparable to the positive control etoposide (B1684455) (89.6% inhibition). mdpi.com
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is therefore a major focus in the development of anti-angiogenic cancer therapies.
Numerous quinoline and quinoxaline-based derivatives have been identified as potent VEGFR-2 inhibitors. nih.govnih.gov For example, a series of bis( nih.govnih.govevitachem.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and evaluated, with the most potent compound (23j) exhibiting a VEGFR-2 inhibitory activity (IC50) of 3.7 nM, nearly equivalent to the reference drug sorafenib (B1663141) (IC50 = 3.12 nM). nih.gov The cytotoxic effects of these compounds against cancer cell lines were found to correlate strongly with their VEGFR-2 inhibitory activity. nih.gov
Table 4: Enzyme Inhibitory Activities of Selected Quinoline Derivatives
| Compound Class/Derivative | Target Enzyme | Activity Measurement | Result |
|---|---|---|---|
| 2-Phenylquinoline-4-carboxylic acid derivative | HDAC3 | Isoform Selectivity | Selective over HDAC1, 2, 6 |
| Pyrazolo[4,3-f]quinoline (Compound 2E) | Topoisomerase IIα | % Inhibition | 88.3% |
| bis( nih.govnih.govevitachem.comtriazolo)quinoxaline (Compound 23j) | VEGFR-2 | IC50 | 3.7 nM |
Cell Cycle Modulation Research
Research into 2-phenylquinoline (B181262) derivatives has identified their potential to modulate the cell cycle, a critical process in cancer proliferation. nih.gov Studies have focused on the role of these compounds as inhibitors of histone deacetylases (HDACs), enzymes that are key regulators of gene expression and cell cycle progression. nih.govfrontiersin.org Inhibition of HDACs can lead to cell cycle arrest, providing a pathway for anticancer effects. nih.gov
One particular derivative, a 2-substituted phenylquinoline-4-carboxylic acid molecule designated as D28, has been shown to induce cell cycle arrest at the G2/M phase in a dose-dependent manner. frontiersin.org In studies using the K562 human myeloid leukemia cell line, treatment with D28 led to a significant increase in the proportion of cells in the G2/M phase. frontiersin.org Specifically, at a concentration of 1 µM, the G2/M phase ratio increased from a control value of 3.44% to 5.95%, and at 2 µM, it rose dramatically to 32.57%. frontiersin.org This demonstrates a clear mechanism of action where the compound halts cell division before mitosis, contributing to its anticancer effects. frontiersin.org Other related quinazoline (B50416) derivatives have been noted to inhibit cyclin-dependent kinases (CDKs), which are also essential for cell cycle regulation.
| Compound | Concentration (µM) | Cell Line | % of Cells in G2/M Phase | Source |
|---|---|---|---|---|
| Control | 0 | K562 | 3.44% | frontiersin.org |
| D28 | 1 | K562 | 5.95% | frontiersin.org |
| D28 | 2 | K562 | 32.57% | frontiersin.org |
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a significant mechanism through which anticancer agents exert their effects. For derivatives of 2-phenylquinoline, the ability to induce apoptosis is closely linked to their impact on the cell cycle. nih.gov The cell cycle arrest at the G2/M phase, as induced by compounds like D28, is a precursor to the initiation of the apoptotic cascade. frontiersin.org
Antimalarial Research
The quinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) (CQ) being a classic example. nih.gov Research has extended to various derivatives, including those related to 4-Chloro-5,8-difluoro-2-phenylquinoline, to combat the spread of drug-resistant strains of Plasmodium falciparum. nih.govnih.gov The primary mechanism for many aminoquinolines is the inhibition of hemozoin formation, which is crucial for the parasite's detoxification process within red blood cells. nih.gov
Studies on 4-amino-7-chloroquinoline derivatives have yielded compounds with potent activity against both CQ-sensitive (CQS) and CQ-resistant (CQR) parasite strains. nih.gov For instance, a sulfonamide derivative (compound 3) with a short side chain demonstrated high potency, with IC₅₀ values of 17.5 nM against the CQS HB3 strain and 22.7 nM against the CQR Dd2 strain. nih.gov This indicates the potential to overcome existing resistance mechanisms. nih.gov Similarly, research into 6-chloro-2-arylvinylquinolines has identified compounds with potent, low nanomolar activity against the Dd2 strain and excellent selectivity. nih.gov
| Compound Class | Specific Derivative | P. falciparum Strain | Activity (IC₅₀/EC₅₀ in nM) | Source |
|---|---|---|---|---|
| 4-Amino-7-chloroquinolyl sulfonamide | Compound 3 | HB3 (CQS) | 17.5 | nih.gov |
| 4-Amino-7-chloroquinolyl sulfonamide | Compound 3 | Dd2 (CQR) | 22.7 | nih.gov |
| 6-Chloro-2-arylvinylquinoline | Compound 16 | Dd2 (CQR) | 21.0 | nih.gov |
| 6-Chloro-2-arylvinylquinoline | Compound 21 | Dd2 (CQR) | 38.6 | nih.gov |
Antiviral Research (including Anti-HIV)
Derivatives of 2-phenylquinoline have emerged as a promising scaffold for the development of broad-spectrum antiviral agents. acs.orgnih.gov A number of these compounds have demonstrated inhibitory activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and other human coronaviruses. acs.org In a phenotypic-based screening, a 2-phenylquinoline analogue, PQQ4O, was identified as a hit with an EC₅₀ value of 6 µM against SARS-CoV-2. acs.org Further synthesis led to derivatives with low micromolar activity and reduced cytotoxicity. acs.org Some analogues were found to inhibit the helicase unwinding activity of nsp13, a highly conserved enzyme among coronaviruses, suggesting a potential for broad-spectrum efficacy. acs.orgnih.gov
In the realm of anti-HIV research, 2-phenylamino-4-phenoxyquinoline derivatives have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov By fusing pharmacophore structures of existing drugs, researchers developed novel compounds with significant inhibitory activity against HIV-1 RT. nih.gov Molecular docking studies revealed that these compounds bind to the NNRTI binding pocket, interacting with key amino acid residues such as Lys101, Tyr188, and Trp229. nih.gov One derivative, 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline (compound 6d), exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.22 µM, comparable to the established NNRTI nevirapine. nih.gov
| Compound | Virus Target | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|
| PQQ4O (1a) | SARS-CoV-2 | EC₅₀ | 6 | acs.org |
| WRNA10 | SARS-CoV-2 | EC₅₀ | 10 | acs.org |
| Compound 8k | HCoV-229E | EC₅₀ | 0.2 | nih.gov |
| Compound 6b | HIV-1 RT | IC₅₀ | 1.93 | nih.gov |
| Compound 6d | HIV-1 RT | IC₅₀ | 1.22 | nih.gov |
Other Emerging Biological Activities and Target Identification
Beyond the well-defined anticancer, antimalarial, and antiviral activities, research into this compound and its derivatives points toward other potential therapeutic applications and molecular targets.
HDAC Inhibition: As detailed in the cell cycle and apoptosis sections, a significant target for 2-phenylquinoline-4-carboxylic acid derivatives is the histone deacetylase family, particularly HDAC3. nih.govfrontiersin.org This selective inhibition presents a promising avenue for epigenetic therapy in cancer treatment. nih.gov
Helicase Inhibition: For antiviral applications, the SARS-CoV-2 helicase (nsp13) has been identified as a key target. acs.orgnih.gov The high conservation of this enzyme across coronaviruses suggests that compounds targeting nsp13 could be effective against future outbreaks of related viruses. acs.org
HIV-1 Reverse Transcriptase Inhibition: The HIV-1 reverse transcriptase enzyme is the validated target for a specific class of 2-phenylamino-4-phenoxyquinoline derivatives, placing them in the category of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
Broad Anticancer Cytotoxicity: Some of the anti-HIV compounds have also been evaluated for their cytotoxicity against various cancer cell lines. nih.gov For example, compound 6b was found to be highly cytotoxic against MOLT-3 (acute lymphoblastic leukemia), HeLa (cervical carcinoma), and HL-60 (promyeloblast) cells, with IC₅₀ values of 12.7 µM, 25.7 µM, and 20.5 µM, respectively. nih.gov This suggests that the biological activity of these scaffolds may extend to broader anticancer applications beyond HDAC inhibition. nih.gov
Phosphatase Inhibition: While not directly studied for the title compound, related quinazoline structures have been shown to act as inhibitors of the dual specificity phosphatase CDC25B, indicating that phosphatase inhibition could be an emerging area of investigation for this class of compounds.
Structure Activity Relationship Sar Studies of 4 Chloro 5,8 Difluoro 2 Phenylquinoline Analogues
Impact of Halogen Substituents on Biological Activity and Selectivity
Halogen atoms play a pivotal role in modulating the pharmacological profile of 2-phenylquinoline (B181262) derivatives. Their effects on electronic properties, lipophilicity, and steric interactions are key determinants of biological activity.
Influence of Chlorine at C-4
The chlorine atom at the C-4 position of the quinoline (B57606) ring is a significant contributor to the biological activity of this class of compounds. The presence of a halogen at this position is a common feature in many biologically active quinolines. Studies on various 4-chloro-2-phenylquinoline (B1581051) derivatives have demonstrated their potential as antibacterial agents. The substitution at C-4 can influence the molecule's ability to interact with bacterial targets, and the nature of the substituent can modulate the spectrum of activity. For instance, certain 4-chloro-2-phenyl quinoline derivatives have shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria. ajrconline.org
Modifications of the Phenyl Group at C-2 and their Effects on Activity
The 2-phenylquinoline scaffold serves as a versatile template for the development of biologically active compounds. The phenyl group at the C-2 position offers a prime site for structural modifications to explore and optimize interactions with biological targets. Quantitative structure-activity relationship (QSAR) analyses on 2-phenylquinoline series have indicated that increased lipophilicity and the presence of halogen atoms on the phenyl ring are essential for high affinity and selectivity towards certain biological targets, such as the estrogen receptor β. nih.gov These studies highlight that the size and shape of the substituents on the C-2 phenyl ring are key modulators of biological activity.
A variety of 2-phenylquinoline analogues with different substituents on the phenyl ring have been synthesized and evaluated for their antibacterial and antioxidant activities. For example, the introduction of a 4H-1,2,4-triazole moiety at position 4, with various aromatic substitutions on the triazole ring, has yielded compounds with notable in vitro antibacterial activity. nih.gov
Systematic Variations of the Quinoline Core
Modifications to the quinoline core itself, beyond the specific substitutions at C-2, C-4, C-5, and C-8, are a key strategy in SAR studies. While detailed reports on systematic variations of the 4-Chloro-5,8-difluoro-2-phenylquinoline core are scarce, research on related quinoline-5,8-quinones has shown that modifications at the C-2, C-3, or C-4 positions are tolerated and can influence biological activity, such as the inhibition of Cdc25B protein phosphatase. nih.gov This suggests that the pyridine (B92270) core of the quinoline system is amenable to structural changes, providing opportunities for further optimization of this pharmacophore. The hybridization of the quinoline scaffold with other biologically active moieties, such as quinolones, has been shown to be an effective strategy for enhancing antibacterial activity and achieving a dual-target mechanism of action. nih.gov
Computational and Chemoinformatic Approaches to SAR Elucidation
Computational methods, including molecular docking and QSAR studies, are invaluable tools for understanding the SAR of quinoline derivatives. Docking studies have been employed to investigate the binding interactions of halogenated quinolones with bacterial targets, providing insights into the molecular basis of their antibacterial activity. researchgate.net These in silico approaches help in predicting the binding modes, affinities, and orientations of ligands in the active sites of protein receptors.
For 2-phenylquinoline derivatives, QSAR models have been developed to correlate their structural features with their biological activity. These models have identified key descriptors, such as lipophilicity and steric parameters, that govern the affinity and selectivity of these compounds for specific targets. nih.gov Such computational studies are instrumental in guiding the rational design of new analogues with improved potency and selectivity. Molecular docking has also been used to suggest that certain quinoline derivatives may target multiple bacterial proteins, leading to a broad-spectrum antibacterial effect. nih.gov
Emerging Applications and Future Research Directions for 4 Chloro 5,8 Difluoro 2 Phenylquinoline
Development as Probes for Biological Systems
The inherent fluorescence of the quinoline (B57606) nucleus, often enhanced by strategic substitutions, makes it an excellent candidate for the development of biological probes. The 2-phenylquinoline (B181262) core, in particular, is known to exhibit interesting photophysical properties. The introduction of fluorine atoms can further modulate these characteristics, making 4-Chloro-5,8-difluoro-2-phenylquinoline a prime candidate for novel fluorescent probes.
Future research in this area could focus on modifying the 4-chloro position with various sensing moieties to create probes for specific biological targets. For instance, the development of "turn-on" fluorescent probes that exhibit enhanced emission upon binding to a target analyte is a promising avenue. The solvatochromic properties of similar amino-quinoline derivatives, which show different fluorescent emissions in polar versus non-polar environments, suggest that this compound could be developed into a probe for monitoring changes in cellular microenvironments, such as lipid droplets.
Table 1: Potential Applications of this compound-Based Biological Probes
| Application Area | Potential Target | Rationale |
| Cellular Imaging | Lipid Droplets | The lipophilic nature of the phenylquinoline core could lead to accumulation in lipid-rich environments, with fluorescence modulated by the polarity of the microenvironment. |
| Ion Sensing | Metal Cations (e.g., Zn²⁺, Cu²⁺) | The nitrogen atom in the quinoline ring can act as a chelating site, and modification at the 4-position could introduce specific ionophores, leading to changes in fluorescence upon ion binding. |
| Enzyme Activity Monitoring | Specific Enzymes (e.g., Kinases) | Conjugation of the quinoline scaffold to a known enzyme substrate could result in a probe that changes its fluorescent properties upon enzymatic modification. |
| Theranostics | Cancer Cells | Combining the cytotoxic potential of the quinoline core with its fluorescent properties could enable simultaneous imaging and therapy of cancer cells. mdpi.com |
Applications in Material Science or Dye Chemistry
The electronic properties of quinoline derivatives, particularly their ability to transport electrons, have led to their investigation in materials science, most notably in the development of Organic Light Emitting Diodes (OLEDs). The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance their performance in electronic devices. Fluorination can lower the HOMO and LUMO energy levels, facilitating electron injection and improving the stability of the material. rsc.org
Given these properties, this compound could serve as a valuable building block for novel organic electronic materials. Its electron-deficient nature, due to the fluorine and chlorine substituents, makes it a potential candidate for use as an electron-transporting or emissive material in OLEDs.
Table 2: Potential Material Science Applications of this compound
| Application | Potential Role | Expected Benefits |
| Organic Light Emitting Diodes (OLEDs) | Electron-Transport Layer (ETL) or Emissive Layer (EML) Host/Dopant | Enhanced electron mobility, improved thermal and oxidative stability, potential for blue emission. |
| Organic Photovoltaics (OPVs) | Electron-Acceptor Material | Favorable electronic properties for charge separation and transport. |
| Dye-Sensitized Solar Cells (DSSCs) | Component of Sensitizing Dyes | The quinoline scaffold can be functionalized to tune absorption spectra and improve electron injection efficiency. |
Future research will likely involve the synthesis of polymers and dendrimers incorporating the this compound unit to explore their bulk electronic and photophysical properties.
Advanced Synthetic Methodologies for Diversification
The synthetic versatility of the quinoline scaffold is a key driver of its widespread application. The 4-chloro group in this compound is a particularly attractive functional handle for further chemical modification. It can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a diverse library of derivatives with tailored properties.
Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), can be employed to introduce a wide range of substituents at the 4-position. These methods offer high efficiency and functional group tolerance, enabling the rapid generation of novel compounds for screening in various applications.
Future synthetic efforts could focus on:
Microwave-assisted synthesis: To accelerate reaction times and improve yields for the derivatization of the quinoline core. mdpi.com
Flow chemistry: For the safe and scalable production of key intermediates and final products.
C-H activation: To directly functionalize the phenyl ring or other positions on the quinoline scaffold, providing access to novel structural motifs.
Prospects for Polypharmacology and Multi-Targeted Ligands
The concept of "one drug, one target" is increasingly being replaced by the paradigm of polypharmacology, where a single molecule is designed to interact with multiple biological targets. mdpi.comresearchgate.net This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance, particularly in complex diseases like cancer. The quinoline scaffold is a common feature in many multi-targeted kinase inhibitors. nih.gov
The structural features of this compound make it an attractive starting point for the design of multi-targeted ligands. The 2-phenylquinoline core can be decorated with various pharmacophores at the 4-position to simultaneously target different proteins. For example, by incorporating moieties known to interact with the ATP-binding site of kinases, novel multi-kinase inhibitors could be developed.
Table 3: Potential Multi-Targeting Strategies for this compound Derivatives
| Therapeutic Area | Potential Targets | Design Rationale |
| Oncology | VEGFR-2, EGFR, PDGFR | The quinoline scaffold is present in approved multi-kinase inhibitors like cabozantinib (B823) and lenvatinib. researchgate.net |
| Infectious Diseases | Bacterial DNA gyrase and topoisomerase IV | Fluoroquinolone antibiotics are known to target these enzymes. |
| Neurodegenerative Diseases | Monoamine oxidase (MAO) and cholinesterases | Hybrid molecules incorporating quinoline and other pharmacophores have shown promise as multi-target agents for Alzheimer's disease. |
Future research in this area will involve extensive in silico modeling, including molecular docking and dynamics simulations, to guide the rational design of multi-targeted ligands based on the this compound scaffold. mdpi.comnih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical discovery, from predicting the properties of new molecules to optimizing their synthesis. preprints.orgbeilstein-journals.org These computational tools can be particularly valuable in exploring the vast chemical space accessible from the this compound scaffold.
ML models can be trained on existing data for quinoline derivatives to predict various properties of new, unsynthesized analogs, such as:
Bioactivity: Predicting the inhibitory activity against specific biological targets. fluxinsights.co.uknih.govbiorxiv.org
ADMET properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity profiles of potential drug candidates.
Material properties: Predicting the electronic and photophysical characteristics of novel materials for applications like OLEDs.
Future directions in this field will likely involve the development of more sophisticated and accurate predictive models, as well as the integration of AI with automated synthesis platforms to create a closed-loop system for accelerated chemical discovery.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-Chloro-5,8-difluoro-2-phenylquinoline?
- Methodology : The compound can be synthesized via halogenation and Friedländer condensation. For example:
Halogenation : Introduce fluorine and chlorine atoms at positions 5,8 and 4, respectively, using selective fluorinating agents (e.g., DAST) and chlorinating reagents (e.g., POCl₃) under controlled temperatures (40–60°C) .
Friedländer Reaction : Assemble the quinoline core by condensing aniline derivatives with ketones or aldehydes. The phenyl group at position 2 can be incorporated using benzaldehyde derivatives .
Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%). Characterize intermediates via /-NMR and mass spectrometry .
Q. How can researchers characterize the electronic properties of this compound?
- Methodology :
- Spectroscopic Analysis : Use UV-Vis spectroscopy to assess absorption maxima () influenced by electron-withdrawing halogens. Compare with analogs (e.g., 4-Chloro-8-fluoro-2-methylquinoline) to identify substituent effects .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps, which correlate with reactivity and photostability .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- GHS Hazards : Based on structurally similar quinolines, expect H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust generation. Store in airtight containers under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How do halogen substitution patterns influence the biological activity of this compound?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen positions (e.g., 5-F vs. 7-F) and test against bacterial models (e.g., S. aureus).
- Data Analysis : Use MIC (Minimum Inhibitory Concentration) assays and compare with reference compounds. A hypothetical SAR table is shown below:
| Compound | MIC (µg/mL) S. aureus | Reactivity Index |
|---|---|---|
| 4-Cl-5,8-diF-2-Ph | 2.5 | High |
| 4-Cl-6-F-2-Ph | 10.0 | Moderate |
| 4-Cl-8-F-2-Me (Ref) | 5.0 | Moderate |
- Mechanistic Insight : Fluorine at position 5 may enhance membrane permeability, while chlorine at position 4 stabilizes binding via hydrophobic interactions .
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for halogenated quinolines?
- Methodology :
Purity Verification : Ensure compounds are >95% pure (HPLC) to exclude impurities affecting bioactivity .
Assay Standardization : Use consistent bacterial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton agar).
Structural Confirmation : Validate substituent positions via X-ray crystallography (as in ) to rule out synthesis errors .
Q. What strategies optimize the reaction yield for introducing multiple halogens on the quinoline core?
- Methodology :
- Stepwise Halogenation : Prioritize fluorine introduction before chlorine due to its higher electronegativity and steric demands.
- Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type coupling to attach the phenyl group post-halogenation .
- Yield Optimization : Screen solvents (DMF vs. DMSO) and temperatures (60–100°C). Typical yields range from 45–70% for multi-halogenated quinolines .
Data Analysis and Experimental Design
Q. How to design a comparative study evaluating the photostability of this compound vs. non-fluorinated analogs?
- Experimental Design :
Sample Preparation : Dissolve compounds in ethanol (1 mM) and expose to UV light (254 nm).
Kinetic Monitoring : Use HPLC at 0, 1, 3, and 6-hour intervals to quantify degradation.
Data Interpretation : Fluorine’s electron-withdrawing effect likely reduces photodegradation by stabilizing the quinoline core .
Q. What computational tools predict the metabolic pathways of this compound in biological systems?
- Tools :
- ADMET Prediction : Use SwissADME or pkCSM to estimate cytochrome P450 interactions and metabolite formation.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation at position 3 or glucuronidation) .
Tables for Comparative Analysis
Table 1 : Substituent Effects on Reactivity and Bioactivity
| Substituent Pattern | Reactivity (Halogen Exchange) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| 4-Cl-5,8-diF-2-Ph (Target) | High | 2.5 |
| 4-Cl-8-F-2-Me () | Moderate | 5.0 |
| 4-Cl-6-F-2-Ph (Hypothetical) | Low | 10.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
